molecular formula C14H10ClFN2 B028978 1-(4-Fluorobenzyl)-2-chlorobenzimidazole CAS No. 84946-20-3

1-(4-Fluorobenzyl)-2-chlorobenzimidazole

Cat. No. B028978
CAS RN: 84946-20-3
M. Wt: 260.69 g/mol
InChI Key: PGXALMVNIRPELS-UHFFFAOYSA-N
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Patent
US06211199B1

Procedure details

Combine 1-(4-fluorobenzyl)-2-chloro-1H-benzimidazole (22.1 g, 84 mmol) and ethyl 4-aminopiperidine-1-carboxylate (27.7 g, 161 mmol) and heat to 170° C. After 4 hours, partition the reaction mixture between aqueous 2.5 M sodium hydroxide solution and chloroform. Separate the layers and extract the aqueous layer twice with chloroform. Combine the organic layers, dry over Na2SO4, filter, and evaporate in vacuo to give a residue. Chromatograph the residue on a short column of silica gel eluting sequentially with dichloromethane and then 15% ethyl acetate/dichloromethane. Evaporate the product containing fractions, triturate with hexane, filter, and dry to give (1-(4-fluorobenzyl)-1H-benzimidazol-2-yl)-(1-ethoxycarbonyl-piperidin-4-yl)amine as a solid.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:18]=[CH:17][C:5]([CH2:6][N:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[N:9]=[C:8]2Cl)=[CH:4][CH:3]=1.[NH2:19][CH:20]1[CH2:25][CH2:24][N:23]([C:26]([O:28][CH2:29][CH3:30])=[O:27])[CH2:22][CH2:21]1.ClCCl>C(OCC)(=O)C.ClCCl>[F:1][C:2]1[CH:18]=[CH:17][C:5]([CH2:6][N:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[N:9]=[C:8]2[NH:19][CH:20]2[CH2:21][CH2:22][N:23]([C:26]([O:28][CH2:29][CH3:30])=[O:27])[CH2:24][CH2:25]2)=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
22.1 g
Type
reactant
Smiles
FC1=CC=C(CN2C(=NC3=C2C=CC=C3)Cl)C=C1
Name
Quantity
27.7 g
Type
reactant
Smiles
NC1CCN(CC1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Three
Name
ethyl acetate dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partition the reaction mixture between aqueous 2.5 M sodium hydroxide solution and chloroform
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer twice with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
Evaporate the product
ADDITION
Type
ADDITION
Details
containing fractions
CUSTOM
Type
CUSTOM
Details
triturate with hexane
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=CC=C(CN2C(=NC3=C2C=CC=C3)NC3CCN(CC3)C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.